
2-(3-Bromopyridin-2-yl)sulfanyl-N-(2-cyanopropan-2-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromopyridin-2-yl)sulfanyl-N-(2-cyanopropan-2-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C12H14BrN3OS and its molecular weight is 328.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Bromopyridine moiety : This part of the molecule is known for its role in various biological activities, including antimicrobial and anticancer properties.
- Sulfanyl group : Often associated with increased reactivity and the potential for forming disulfide bonds, which may enhance biological interactions.
- Cyanopropanamide group : This moiety may contribute to the compound's ability to interact with biological targets.
Molecular Formula
The molecular formula for 2-(3-Bromopyridin-2-yl)sulfanyl-N-(2-cyanopropan-2-yl)-N-methylacetamide is C11H13BrN2OS.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : The bromopyridine structure has been linked to antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Properties : Some studies suggest that derivatives of bromopyridine can inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
- Neurological Effects : Compounds with similar functional groups have been studied for their effects on neurotransmitter systems, particularly as ligands for GABA receptors.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry examined a series of bromopyridine derivatives, demonstrating significant activity against Gram-positive bacteria. The presence of the sulfanyl group was noted to enhance this activity due to increased lipophilicity, allowing better membrane penetration.
- Anticancer Research : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, a derivative was tested against breast cancer cells, resulting in a dose-dependent decrease in cell viability.
- Neuropharmacological Effects : A recent study investigated the effects of related compounds on GABAergic transmission. It was found that these compounds could modulate GABA receptor activity, suggesting potential applications in treating anxiety disorders.
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have investigated the potential of this compound as an anticancer agent. Compounds with similar structures have been shown to inhibit various kinases involved in cancer progression. For instance, the compound's analogs have been tested as pan-RAF kinase inhibitors, demonstrating efficacy against different cancer cell lines by disrupting key signaling pathways associated with tumor growth and survival .
Neurological Applications
Compounds similar to 2-(3-Bromopyridin-2-yl)sulfanyl-N-(2-cyanopropan-2-yl)-N-methylacetamide have been studied for their effects on serotonin receptors, which are crucial in treating mood disorders and other neurological conditions. Research indicates that modifications in the side chains can lead to selective receptor activity, potentially offering new avenues for antidepressant therapies .
Case Study 1: Pan-RAF Kinase Inhibition
A study detailed the synthesis and evaluation of a series of compounds structurally related to this compound as pan-RAF inhibitors. These compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines, highlighting their potential for development into therapeutic agents for cancers driven by RAF mutations .
Case Study 2: Antiviral Activity Against H5N1
In a comparative study involving related compounds, several showed effective inhibition of H5N1 virus replication in vitro. The research focused on determining the EC50 values and assessing cytotoxicity, which provided insights into the compound's safety profile while maintaining antiviral potency .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
2-(3-bromopyridin-2-yl)sulfanyl-N-(2-cyanopropan-2-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3OS/c1-12(2,8-14)16(3)10(17)7-18-11-9(13)5-4-6-15-11/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYXTEYREPGAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)CSC1=C(C=CC=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.